2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide
Overview
Description
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their complex ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide typically involves multiple steps. One common method includes the aza-Wittig reaction, where iminophosphoranes react with isocyanates to form carbodiimide intermediates. These intermediates are then reacted with nucleophiles to produce the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction conditions often involve temperatures ranging from 40 to 50°C and the presence of catalytic amounts of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of tumor growth or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-chlorophenyl)acetamide
- 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide
- 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide
Uniqueness
What sets 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide apart from similar compounds is its unique cyclopentylacetamide moiety. This structural feature may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-14(20-11-5-1-2-6-11)9-23-17-16-15(18-10-19-17)12-7-3-4-8-13(12)22-16/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODANKQHFAJWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329997 | |
Record name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49733655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848742-51-8 | |
Record name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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